1-(4-(Methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid
CAS No.:
Cat. No.: VC15821314
Molecular Formula: C13H19N3O4
Molecular Weight: 281.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19N3O4 |
|---|---|
| Molecular Weight | 281.31 g/mol |
| IUPAC Name | 1-[4-(methoxymethyl)-1-methyl-6-oxopyrimidin-2-yl]piperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C13H19N3O4/c1-15-11(17)7-10(8-20-2)14-13(15)16-5-3-9(4-6-16)12(18)19/h7,9H,3-6,8H2,1-2H3,(H,18,19) |
| Standard InChI Key | GXVQQYKMTDXNNU-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=O)C=C(N=C1N2CCC(CC2)C(=O)O)COC |
Introduction
Chemical Structure and Properties
The compound’s molecular formula is C₁₃H₁₉N₃O₄, with a molecular weight of 281.31 g/mol. Its IUPAC name, 1-[4-(methoxymethyl)-1-methyl-6-oxopyrimidin-2-yl]piperidine-4-carboxylic acid, reflects its intricate architecture: a pyrimidinone ring (position 2) linked to a piperidine moiety (position 4) bearing a carboxylic acid group. The methoxymethyl substituent at the pyrimidine’s 4-position adds steric bulk and polarity, influencing its solubility and reactivity.
Structural Features
-
Pyrimidinone Core: The 1,6-dihydropyrimidin-6-one scaffold provides a planar, conjugated system capable of hydrogen bonding and π-π interactions.
-
Piperidine Ring: The piperidine group introduces conformational flexibility, enhancing binding to biological targets.
-
Methoxymethyl Group: This substituent modulates electronic effects and solubility, critical for pharmacokinetic optimization.
Key identifiers include:
| Property | Value | Source |
|---|---|---|
| SMILES | CN1C(=O)C=C(N=C1N2CCC(CC2)C(=O)O)COC | |
| InChIKey | GXVQQYKMTDXNNU-UHFFFAOYSA-N | |
| CAS Number | 1821309-59-4 |
Synthesis and Manufacturing
The synthesis of 1-(4-(Methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid involves multi-step reactions optimized for yield and purity.
Stepwise Synthesis
-
Pyrimidine Core Formation:
The pyrimidinone ring is constructed via cyclocondensation of urea derivatives with β-keto esters or aldehydes under basic conditions. For example, ethyl acetoacetate reacts with methylurea in the presence of sodium ethoxide to yield 1-methyl-6-oxo-1,6-dihydropyrimidine. -
Methoxymethyl Introduction:
Nucleophilic substitution at the pyrimidine’s 4-position introduces the methoxymethyl group. Chloromethyl methyl ether (MOM-Cl) or similar reagents are used, with catalysts like tetrabutylammonium bromide enhancing reactivity. -
Piperidine Attachment:
The piperidine ring is coupled via reductive amination or palladium-catalyzed cross-coupling. For instance, 4-aminopiperidine reacts with the pyrimidinone intermediate under Mitsunobu conditions to form the final product.
Optimization Challenges
-
Regioselectivity: Ensuring substitution at the pyrimidine’s 4-position requires careful control of reaction conditions.
-
Purification: Chromatographic techniques (e.g., HPLC) are essential due to the compound’s polar functional groups.
Biological Activity and Applications
Though direct pharmacological data are sparse, structural analogs exhibit diverse activities:
-
Antiviral Potential: Pyrimidinone derivatives inhibit HIV integrase by chelating catalytic metal ions . The piperidine-carboxylic acid moiety in this compound may similarly interact with viral enzymes.
-
Anticancer Activity: Related dihydropyrimidinones interfere with tubulin polymerization, suggesting possible antitumor mechanisms.
Analytical Characterization
Modern techniques validate the compound’s identity:
-
NMR Spectroscopy: ¹H NMR (DMSO-d₆) reveals peaks at δ 3.3 (piperidine CH₂), δ 3.8 (OCH₃), and δ 10.2 (COOH).
-
Mass Spectrometry: ESI-MS shows a [M+H]⁺ ion at m/z 282.3, consistent with the molecular formula.
Future Perspectives
Further studies should prioritize:
-
Pharmacological Profiling: Screening against cancer cell lines and viral targets.
-
Synthetic Optimization: Developing enantioselective routes to explore stereochemical effects.
-
Formulation Studies: Enhancing solubility via prodrug strategies or nanoencapsulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume